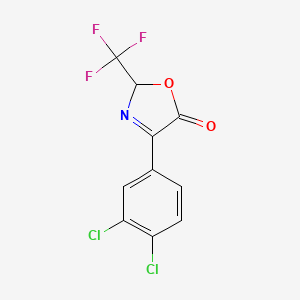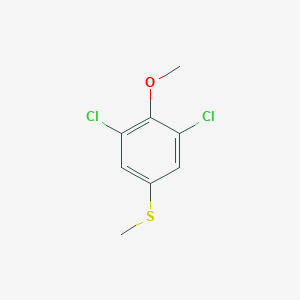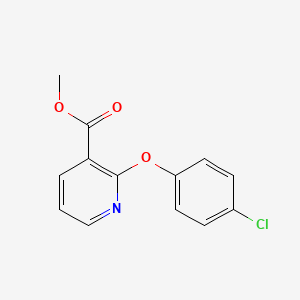
4-(3,4-Dichlorophenyl)-2-(trifluoromethyl)-5(2H)-oxazolone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3,4-Dichlorophenyl)-2-(trifluoromethyl)-5(2H)-oxazolone (4-DCTFO) is a synthetic organic compound that has recently been gaining attention due to its potential applications in the field of scientific research. 4-DCTFO is a small molecule that has demonstrated the ability to interact with a variety of biological targets, including those involved in signal transduction, cell cycle regulation, and apoptosis. This makes it an attractive compound for use in a wide range of biomedical research applications.
Aplicaciones Científicas De Investigación
4-(3,4-Dichlorophenyl)-2-(trifluoromethyl)-5(2H)-oxazolone has been shown to have potential applications in a variety of scientific research areas. It has been used to study the role of protein kinases in signal transduction pathways, as well as the regulation of cell cycle progression and apoptosis. Additionally, it has been used to investigate the effects of oxidative stress on cell viability and to study the impact of drugs on cellular processes. These applications demonstrate the potential of 4-(3,4-Dichlorophenyl)-2-(trifluoromethyl)-5(2H)-oxazolone as a useful tool for scientific research.
Mecanismo De Acción
The mechanism of action of 4-(3,4-Dichlorophenyl)-2-(trifluoromethyl)-5(2H)-oxazolone is not yet fully understood. However, it is known to interact with a variety of biological targets, including protein kinases, cell cycle regulators, and apoptotic proteins. It is believed that 4-(3,4-Dichlorophenyl)-2-(trifluoromethyl)-5(2H)-oxazolone acts as an inhibitor of these targets, which can lead to the inhibition of certain cellular processes. Additionally, 4-(3,4-Dichlorophenyl)-2-(trifluoromethyl)-5(2H)-oxazolone has been shown to have some antioxidant activity, which may contribute to its effects on cell viability.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(3,4-Dichlorophenyl)-2-(trifluoromethyl)-5(2H)-oxazolone have not been extensively studied. However, it has been shown to inhibit the activity of protein kinases, which can lead to the inhibition of signal transduction pathways and the regulation of cell cycle progression. Additionally, 4-(3,4-Dichlorophenyl)-2-(trifluoromethyl)-5(2H)-oxazolone has been shown to have some antioxidant activity, which may contribute to its effects on cell viability.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(3,4-Dichlorophenyl)-2-(trifluoromethyl)-5(2H)-oxazolone has several advantages for laboratory experiments. It is relatively easy to synthesize and can be used to study a variety of biological targets. Additionally, it has been shown to have some antioxidant activity, which may be beneficial for certain experiments. However, it is important to note that 4-(3,4-Dichlorophenyl)-2-(trifluoromethyl)-5(2H)-oxazolone has not been extensively studied, so its effects on biochemical and physiological processes are not yet fully understood.
Direcciones Futuras
Given the potential of 4-(3,4-Dichlorophenyl)-2-(trifluoromethyl)-5(2H)-oxazolone for scientific research, there are a number of potential future directions that could be explored. These include further investigation into its mechanism of action, its effects on biochemical and physiological processes, and its potential applications in drug discovery and development. Additionally, further research into the synthesis method of 4-(3,4-Dichlorophenyl)-2-(trifluoromethyl)-5(2H)-oxazolone could lead to more efficient and cost-effective methods for laboratory synthesis. Finally, further investigation into the antioxidant activity of 4-(3,4-Dichlorophenyl)-2-(trifluoromethyl)-5(2H)-oxazolone could lead to the development of novel therapeutic strategies for the treatment of diseases related to oxidative stress.
Métodos De Síntesis
4-(3,4-Dichlorophenyl)-2-(trifluoromethyl)-5(2H)-oxazolone is synthesized in a two-step reaction. In the first step, a 4-chloro-2-trifluoromethyl-5(2H)-oxazolone is synthesized from 4-chloro-3,4-dichlorophenol and trifluoromethyl isocyanate. This is followed by a second step, in which the 4-chloro-2-trifluoromethyl-5(2H)-oxazolone is reacted with sodium borohydride to form 4-(3,4-Dichlorophenyl)-2-(trifluoromethyl)-5(2H)-oxazolone. This two-step synthesis method is relatively simple and efficient, making it a suitable method for laboratory synthesis.
Propiedades
IUPAC Name |
4-(3,4-dichlorophenyl)-2-(trifluoromethyl)-2H-1,3-oxazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4Cl2F3NO2/c11-5-2-1-4(3-6(5)12)7-8(17)18-9(16-7)10(13,14)15/h1-3,9H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDVMKCINOQEYHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=NC(OC2=O)C(F)(F)F)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4Cl2F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,4-Dichlorophenyl)-2-(trifluoromethyl)-5(2H)-oxazolone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1,1'-(1,1,2,2-Tetrachloroethane-1,2-diyl)bis[3-(trifluoromethyl)benzene], 95%](/img/structure/B6360085.png)

![Poly[3-(octylthio)thiophene-2,5-diyl]](/img/structure/B6360100.png)






